

Application Note: Quantitative Analysis of Drug Metabolites Using Isotope-Labeled Internal Standards

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Compound of Interest

Compound Name: 5-Fluoro Cytosine-13C,15N2

Cat. No.: B565037

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Introduction

The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies in drug development. Isotope dilution mass spectrometry (IDMS) is a premier analytical technique that delivers high accuracy and precision for quantifying analytes within complex biological matrices.^[1] This method employs a stable isotope-labeled version of the analyte as an internal standard (IS), which is chemically identical to the analyte but mass-shifted, allowing for precise measurement by mass spectrometry.^[1]

This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-fluorouracil (5-FU) in plasma, a key metabolite of the antifungal and antineoplastic prodrug 5-fluorocytosine (5-FC).^{[2][3][4]} The protocol utilizes the stable isotope-labeled **5-Fluoro Cytosine-13C,15N2** as an internal standard to correct for matrix effects and variations during sample preparation and analysis, ensuring reliable and reproducible results.

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in drug metabolism and pharmacokinetic studies.

Metabolic Pathway of 5-Fluorocytosine

5-Fluorocytosine is a prodrug that is metabolized to the active anticancer agent 5-Fluorouracil. [2][3][4] This conversion is a critical step in its mechanism of action. The metabolic pathway is illustrated below.

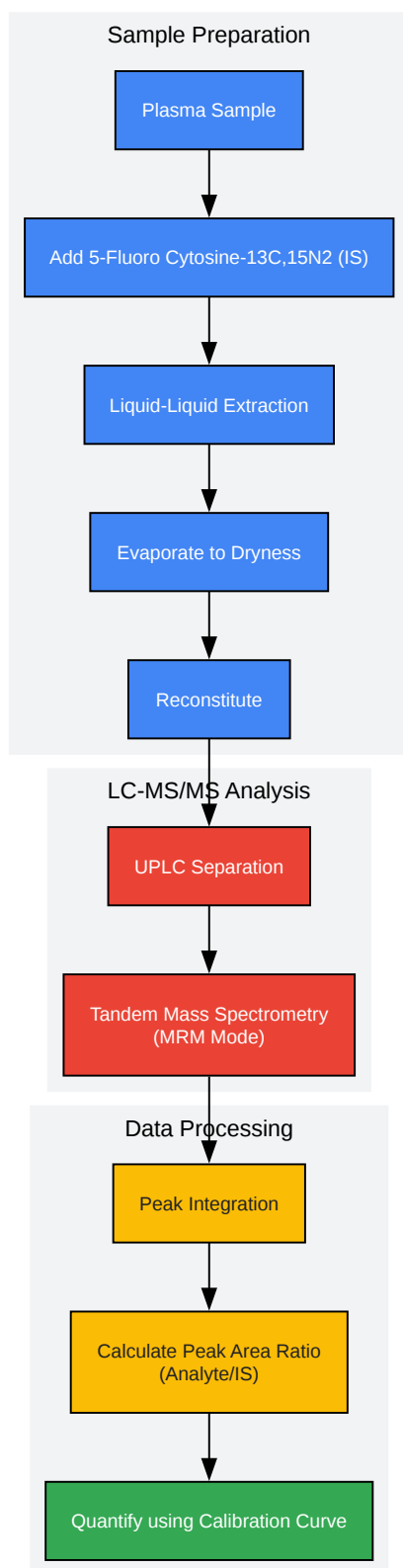


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Caption: Metabolic conversion of 5-Fluorocytosine to 5-Fluorouracil and its subsequent activation.

Experimental Workflow for Quantitative Analysis

The following diagram outlines the general workflow for the quantitative analysis of 5-FU in plasma samples using an isotope-labeled internal standard.



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Caption: Workflow for the quantitative analysis of 5-FU in plasma.

Detailed Experimental Protocols

Materials and Reagents

- 5-Fluorouracil (5-FU) certified reference standard
- **5-Fluoro Cytosine-13C,15N2** (Internal Standard, IS)
- Methanol (LC-MS grade)
- Ethyl acetate (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Control human plasma

Instrumentation

- Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent
- Mass Spectrometer: Waters Xevo TQD Mass Spectrometer or equivalent triple quadrupole mass spectrometer
- Analytical Column: Waters ACQUITY UPLC HSS PFP Column (2.1 x 100 mm, 1.8 µm) or equivalent

Preparation of Standard and Quality Control (QC)

Samples

- Stock Solutions: Prepare stock solutions of 5-FU and **5-Fluoro Cytosine-13C,15N2** in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare working standard solutions of 5-FU by serial dilution of the stock solution with a 50:50 methanol/water mixture.
- Internal Standard Working Solution: Prepare a working solution of the internal standard (**5-Fluoro Cytosine-13C,15N2**) at a concentration of 10 µg/mL in methanol.

- **Calibration Standards:** Prepare calibration standards by spiking control human plasma with the appropriate working standard solutions to achieve a concentration range of 20–2000 ng/mL for 5-FU.
- **Quality Control (QC) Samples:** Prepare QC samples at low, medium, and high concentrations (e.g., 40, 750, and 1500 ng/mL) in control human plasma from a separate stock solution of 5-FU.

Sample Preparation Protocol

- To 50 µL of plasma sample (unknown, calibrator, or QC), add 5 µL of the 10 µg/mL internal standard working solution.
- Vortex the mixture for 30 seconds.
- Add 500 µL of ethyl acetate containing 0.1% formic acid.
- Vortex for another 30 seconds.
- Centrifuge at 16,100 x g for 2 minutes.
- Transfer 400 µL of the supernatant to a new tube.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried extract in 75 µL of 0.1% formic acid in water.
- Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Parameter	Setting
Column	ACQUITY UPLC HSS PFP (2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.4 mL/min
Gradient	Isocratic or a shallow gradient optimized for separation
Injection Volume	5 μ L
Column Temperature	40°C
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	3.0 kV
Desolvation Temp.	450°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Mass Spectrometry Detection

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for 5-FU and the internal standard.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
5-Fluorouracil	129.0	42.0	20	15
5-Fluoro Cytosine-13C,15N2 (IS)	132.1	87.1	20	15

Quantitative Data and Performance

The performance of the method is evaluated by analyzing the calibration curve and quality control samples.

Calibration Curve

Concentration (ng/mL)	Accuracy (%)	Precision (%RSD)
20	98.5	4.2
50	101.2	3.5
100	100.5	2.8
250	99.8	2.1
500	102.1	1.9
1000	99.3	2.5
1500	101.8	3.1
2000	98.9	3.8

Data are representative and may vary between laboratories and instrument platforms.

Quality Control Sample Performance

QC Level	Concentration (ng/mL)	Mean Measured Conc. (ng/mL)	Accuracy (%)	Precision (%RSD)
Low	40	41.2	103.0	5.5
Medium	750	742.5	99.0	3.2
High	1500	1530.0	102.0	4.1

Data are representative and may vary between laboratories and instrument platforms.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of 5-fluorouracil, a key metabolite of 5-fluorocytosine, in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. The use of **5-Fluoro Cytosine-13C,15N2** ensures high accuracy and precision by compensating for potential sample loss and matrix effects. This robust and reliable method is well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

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